molecular formula C6H7N B14607375 7-Azabicyclo[4.1.0]hepta-2,4-diene CAS No. 57784-62-0

7-Azabicyclo[4.1.0]hepta-2,4-diene

Cat. No.: B14607375
CAS No.: 57784-62-0
M. Wt: 93.13 g/mol
InChI Key: OMLPFMRAMDIYPW-UHFFFAOYSA-N
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Description

7-Azabicyclo[4.1.0]hepta-2,4-diene is a strained, bicyclic organic compound that serves as a valuable intermediate in synthetic and methodological chemistry. Its core structure combines a cyclohexadiene ring fused with an aziridine, creating significant ring strain and reactivity that can be exploited for further chemical transformations. Compounds within the azabicyclo[4.1.0]hepta-2,4-diene family are known to participate in valence isomerization, a dynamic process that influences their stability and reactivity patterns, making them subjects of interest in mechanistic studies . In research, this scaffold is primarily utilized as a building block for the synthesis of more complex nitrogen-containing heterocycles. Its strained system is amenable to ring-opening and cycloaddition reactions, allowing for the construction of diverse molecular architectures with potential biological activity. While specific pharmacological data for this exact compound may be limited, analogous azabicyclic structures are frequently investigated in medicinal chemistry for their interactions with biological targets, such as enzyme active sites and neurological receptors . Researchers value this compound for probing reaction mechanisms and developing new synthetic methodologies, particularly in the field of catalytic cycloadditions . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57784-62-0

Molecular Formula

C6H7N

Molecular Weight

93.13 g/mol

IUPAC Name

7-azabicyclo[4.1.0]hepta-2,4-diene

InChI

InChI=1S/C6H7N/c1-2-4-6-5(3-1)7-6/h1-7H

InChI Key

OMLPFMRAMDIYPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(N2)C=C1

Origin of Product

United States

Nomenclature and Advanced Structural Characterization of 7 Azabicyclo 4.1.0 Hepta 2,4 Diene

Systematic IUPAC Naming and Structural Representation of the Bicyclic Framework

The name 7-Azabicyclo[4.1.0]hepta-2,4-diene is derived following the systematic nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). iupac.orgqmul.ac.uk The name can be deconstructed as follows:

Bicyclo : This prefix indicates that the compound has a bicyclic structure, meaning it contains two fused rings.

[4.1.0] : These numbers within the brackets describe the bridge lengths connecting the two bridgehead carbons. There are four carbons in the longest bridge, one carbon in the next bridge, and zero carbons in the direct bond between the bridgehead atoms (C1 and C6).

hepta : This signifies a total of seven atoms in the bicyclic framework.

2,4-diene : This indicates the presence of two double bonds originating at positions 2 and 4 of the scaffold.

7-Aza : This prefix specifies that a nitrogen atom (aza) replaces the carbon atom at the 7th position of the bicyclic system.

The compound is also known by the common name benzene (B151609) imine , which alludes to its relationship with benzene oxide and its role as a valence tautomer of 1H-azepine. rsc.orgthieme-connect.de

Structural Representation: Chemical structure of this compound with atom numbering.

Figure 1: The chemical structure of this compound, illustrating the IUPAC numbering scheme.

Conformational Analysis and Geometrical Considerations of the Azabicyclo[4.1.0]hepta-2,4-diene Scaffold

The structural analysis of this compound is dominated by its existence in a dynamic equilibrium with its monocyclic valence tautomer, 1H-azepine. thieme-connect.de This phenomenon, known as valence isomerism, is analogous to the well-studied equilibrium between benzene oxide and oxepine.

Theoretical studies based on extended Hückel calculations have estimated that the 1H-azepine form is more stable than its bicyclic benzene imine (this compound) isomer by approximately 35.5 kJ·mol⁻¹. thieme-connect.de Experimental evidence from low-temperature ¹H NMR spectroscopy supports this, revealing that for the unsubstituted parent compound, the equilibrium mixture contains less than 1% of the bicyclic benzene imine tautomer at -120°C. thieme-connect.de

X-ray crystallographic studies conducted on a variety of stable N-substituted 1H-azepine derivatives have consistently shown them to adopt a non-planar boat conformation in the solid state, which precludes the existence of the bicyclic isomer under these conditions. thieme-connect.dethieme-connect.de

However, the position of this equilibrium can be influenced by substitution on the ring. For instance, while valence isomerism in some 1H-azepine-4,5-dicarboxylates is not detectable by NMR, it has been confirmed by trapping the benzene imine tautomer with diazomethane. thieme-connect.de In a more direct observation, dimethyl 3,6-diphenyl-1-tosyl-1H-azepine-4,5-dicarboxylate was found to exist as a 97:3 mixture of the azepine and its corresponding benzene imine valence isomer at room temperature, as determined by ¹H NMR spectroscopy. thieme-connect.de

Spectroscopic Characterization Methods and Advanced Interpretations

A combination of advanced spectroscopic techniques is required to fully elucidate and characterize the structure of this compound and its derivatives.

NMR spectroscopy is a primary tool for studying the azepine/benzene imine equilibrium. Due to the low concentration of this compound in the equilibrium with 1H-azepine, obtaining direct experimental NMR data for the parent bicyclic compound is challenging.

However, computational methods, such as Density Functional Theory (DFT) and ab initio calculations, have been employed to predict its spectral properties. rsc.org These calculations provide valuable insights into the expected chemical shifts. The reliability of these computational approaches is generally considered good, with deviations from experimental values typically within 3-4 ppm for ¹³C NMR when using appropriate levels of theory and basis sets. rsc.orgmdpi.com

For benzene imine (this compound), the relative ¹³C NMR chemical shifts have been calculated at the HF/6-31+G**//HF/6-31G* level, providing a theoretical fingerprint of the molecule. rsc.org

Table 1: Calculated ¹³C NMR Chemical Shifts for this compound

Carbon Atom(s)Calculated Chemical Shift (ppm)Reference
C2, C727.3 rsc.org
C3, C6127.0 rsc.org
C4, C5123.9 rsc.org

Low-temperature NMR studies on analogous systems, such as 1,3,5,7-tetra-tert-butylbicyclo[4.1.0]hepta-2,4-diene, have successfully characterized the individual tautomers in equilibrium, demonstrating the power of this technique in studying such dynamic systems. psu.edu

For example, a complex derivative, 1-Methyl-7-azabicyclo[4.1.0]hepta-2,4-diene-7-carboxylic acid, has been characterized using GC-MS, confirming its presence in natural products like coffee kernels. spectrabase.comresearchgate.net High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining the exact molecular formula, which is a critical step in the identification of novel compounds within this class.

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, key expected absorptions would include C-H stretching and bending, C=C stretching from the diene system, and vibrations associated with the C-N and N-H bonds of the aziridine (B145994) ring.

As with MS, the IR spectrum for the parent compound is not documented, but spectra for derivatives are available. A vapor phase FT-IR spectrum has been recorded for a derivative of 1-Methyl-7-azabicyclo[4.1.0]hepta-2,4-diene-7-carboxylic acid, aiding in its structural confirmation. spectrabase.com

X-ray crystallography offers an unambiguous method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. No crystal structure for the parent this compound has been reported, which is consistent with its nature as the less stable, non-isolable tautomer in a dynamic equilibrium. thieme-connect.de

However, crystallographic studies on closely related analogues have been instrumental in understanding the structural chemistry of this family of compounds. X-ray analyses of numerous N-substituted 1H-azepines have definitively established their non-planar boat conformations in the solid state. thieme-connect.de Furthermore, the absolute configuration of derivatives of the saturated analogue, 7-azabicyclo[4.1.0]heptane, has been unequivocally confirmed using single-crystal X-ray diffraction. researchgate.net These studies underscore the power of X-ray crystallography for the definitive structural elucidation of stable derivatives within the azabicyclic family.

Advanced Synthetic Methodologies for 7 Azabicyclo 4.1.0 Hepta 2,4 Diene and Its Derivatives

Divergent Strategies for the Core Azabicyclo[4.1.0]hepta-2,4-diene System

Cascade Reactions and Multicomponent Approaches

Cascade reactions, also known as tandem or domino reactions, offer an efficient pathway to complex molecules from simple starting materials in a single operation, avoiding the isolation of intermediates. These reactions are characterized by high atom economy and are often environmentally benign. Multicomponent reactions (MCRs), in which three or more reactants combine in a single step, are particularly powerful for generating molecular diversity. mdpi.com The synthesis of functionalized heterocycles, including those related to the azabicyclo[4.1.0]heptane framework, often utilizes MCRs. frontiersin.orgmdpi.com For instance, the Ugi four-component reaction, which combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide, is a classic example of an MCR used in the synthesis of diverse heterocyclic structures. mdpi.combeilstein-journals.org

Catalyst-Free and Metal-Catalyzed Syntheses (e.g., using N-propargylic β-enaminones and acetylene (B1199291) dicarboxylates)

A notable advancement in the synthesis of the 3-azabicyclo[4.1.0]hepta-2,4-diene system involves the reaction of N-propargylic β-enaminones with acetylene dicarboxylates. rsc.orgrsc.org This method is remarkable for proceeding efficiently under catalyst- and base-free conditions, offering a straightforward, one-pot synthesis of the cyclopropane-fused pyridine (B92270) system with good to excellent yields. rsc.orgrsc.org The reaction generates three stereocenters in a single step. rsc.org The proposed mechanism involves the initial nucleophilic addition of the β-enaminone to the acetylene dicarboxylate, followed by an intramolecular addition of the resulting enolate onto the propargyl group and subsequent cyclopropanation to form the final bicyclic product. rsc.org

While catalyst-free methods are advantageous, metal-catalyzed approaches also play a crucial role. Initial explorations using catalysts like CuI and AgSbF6 also yielded the 3-azabicyclo[4.1.0]hepta-2,4-diene product, albeit with the discovery that the reaction could proceed without them. rsc.org Gold-catalyzed reactions of N-propargylic β-enaminones have been shown to produce pyrroles, while copper bromide can facilitate their transformation into pyridines. rsc.org The choice of solvent can be critical, with acetonitrile (B52724) often proving to be the most effective. rsc.org

The following table summarizes the synthesis of various 3-azabicyclo[4.1.0]hepta-2,4-diene derivatives from N-propargylic β-enaminones and dialkyl acetylenedicarboxylates.

Table 1: Synthesis of 3-Azabicyclo[4.1.0]hepta-2,4-diene Derivatives

Starting Enaminone (R1, R2) Starting Acetylenedicarboxylate (B1228247) (R3) Product Yield (%)
R1=Ph, R2=Me R3=Et Diethyl 2-methyl-7-phenyl-3-azabicyclo[4.1.0]hepta-2,4-diene-4,5-dicarboxylate 92
R1=4-MeC6H4, R2=Me R3=Et Diethyl 2-methyl-7-(p-tolyl)-3-azabicyclo[4.1.0]hepta-2,4-diene-4,5-dicarboxylate 94
R1=4-MeOC6H4, R2=Me R3=Et Diethyl 7-(4-methoxyphenyl)-2-methyl-3-azabicyclo[4.1.0]hepta-2,4-diene-4,5-dicarboxylate 95
R1=4-FC6H4, R2=Me R3=Et Diethyl 7-(4-fluorophenyl)-2-methyl-3-azabicyclo[4.1.0]hepta-2,4-diene-4,5-dicarboxylate 89
R1=4-ClC6H4, R2=Me R3=Et Diethyl 7-(4-chlorophenyl)-2-methyl-3-azabicyclo[4.1.0]hepta-2,4-diene-4,5-dicarboxylate 86
R1=4-BrC6H4, R2=Me R3=Et Diethyl 7-(4-bromophenyl)-2-methyl-3-azabicyclo[4.1.0]hepta-2,4-diene-4,5-dicarboxylate 85
R1=2-Naphthyl, R2=Me R3=Et Diethyl 2-methyl-7-(naphthalen-2-yl)-3-azabicyclo[4.1.0]hepta-2,4-diene-4,5-dicarboxylate 88
R1=Ph, R2=Me R3=Me Dimethyl 2-methyl-7-phenyl-3-azabicyclo[4.1.0]hepta-2,4-diene-4,5-dicarboxylate 82
R1=Ph, R2=Me R3=t-Bu Di-tert-butyl 2-methyl-7-phenyl-3-azabicyclo[4.1.0]hepta-2,4-diene-4,5-dicarboxylate 84

Data sourced from Karunakar, et al. (2014). rsc.org

Synthesis via Aziridine (B145994) Intermediates and Ring Transformations

Aziridines are valuable intermediates in the synthesis of nitrogen-containing compounds. The 7-azabicyclo[4.1.0]heptane skeleton, which contains an aziridine ring fused to a cyclohexane (B81311) ring, can be synthesized from cyclohexene (B86901) oxide. researchgate.net This aziridine can then undergo ring-opening reactions to introduce various functionalities. For example, reaction with dimethylamine (B145610) opens the aziridine ring to form trans-1-amino-2-dimethylaminocyclohexane. researchgate.net

Ring transformations of other heterocyclic systems can also lead to the azabicyclo[4.1.0]hepta-2,4-diene core. For example, the thermolysis of 2-ethynyl-3-vinylaziridines can provide a route to 7-azabicyclo[4.1.0]hept-3-enes. thieme.de Furthermore, pyran-fused 2-acetoxy-NH-aziridines can be synthesized from 2-amino-3-cyano-4-H-pyrans using iodobenzene (B50100) diacetate as an oxidant in the absence of a catalyst. rsc.orgbohrium.com

Regio- and Stereoselective Synthesis of Functionalized 7-Azabicyclo[4.1.0]hepta-2,4-diene Derivatives

Controlled Incorporation of Substituents (e.g., Carboxylic Acid, Alkoxy Groups, Aryl Moieties)

The controlled incorporation of substituents onto the this compound framework is crucial for tuning its chemical and biological properties. The catalyst-free reaction between N-propargylic β-enaminones and acetylene dicarboxylates allows for the direct incorporation of carboxylic acid ester groups at the 4- and 5-positions and various aryl or alkyl moieties at the 7-position, depending on the substitution of the starting enaminone. rsc.orgrsc.orgrsc.org Research has shown that N-propargylic β-enaminones with electron-donating groups tend to give higher yields compared to those with electron-withdrawing groups. rsc.org

The reactivity of the acetylene dicarboxylate also influences the outcome, with the following trend observed: diethyl acetylenedicarboxylate > di-tert-butyl acetylenedicarboxylate > dimethyl acetylenedicarboxylate. rsc.org This allows for a degree of control over the ester functionalities introduced.

Synthetic Pathways to Complex Polycyclic Adducts and Conjugates

The diene system within the this compound scaffold is amenable to cycloaddition reactions, providing a pathway to complex polycyclic adducts. The Diels-Alder reaction, a powerful tool in organic synthesis for constructing six-membered rings, can be employed with these dienes. clockss.orgrsc.org By reacting the azabicyclo[4.1.0]hepta-2,4-diene with various dienophiles, highly functionalized polycyclic systems with controlled stereochemistry can be accessed. clockss.org This approach is valuable for building molecular complexity and accessing novel chemical space. For instance, the reaction with N-phenylmaleimide or maleic anhydride (B1165640) can lead to the formation of cyclohexanone-containing systems. clockss.org

Methodologies for Enantioselective and Diastereoselective Access to Azabicyclo[4.1.0]hepta-2,4-diene Scaffolds (relevant for related azabicyclic systems and potentially extensible)

The stereocontrolled synthesis of the this compound core and its analogs is a significant challenge in organic synthesis. The development of enantioselective and diastereoselective methodologies is crucial for accessing optically pure materials for various applications. While methods directly targeting this compound are still emerging, several strategies developed for related azabicyclic systems offer considerable potential for extension to this specific scaffold. These approaches primarily rely on catalyzed cyclopropanation and cycloisomerization reactions.

One prominent strategy involves the rhodium-catalyzed asymmetric cycloisomerization of 1,6-ene-ynamides. This method has been successfully employed to produce functionalized 3-aza- and oxabicyclo[4.1.0]heptene derivatives with high yields and excellent enantioselectivity. researchgate.net The use of a rhodium/chiral diene catalyst system is key to achieving high levels of stereocontrol. researchgate.net The reactivity of the 1,6-ene-ynamides is enhanced by the presence of certain substituents at the alkyne terminus, which are thought to facilitate chelation to the rhodium catalyst. researchgate.net

Another relevant approach is the stereoselective cyclopropanation of unsaturated δ-lactams, which yields 2-azabicyclo[4.1.0]heptanes. cornell.eduresearchgate.net The stereochemical outcome of this reaction is influenced by the choice of catalyst and protecting groups. researchgate.net Furthermore, a novel ring expansion of these 2-azabicyclo[4.1.0]heptanes provides an entry into 3,3-disubstituted azepanes, highlighting the synthetic utility of these bicyclic intermediates. cornell.edu

The synthesis of both enantiomers of 1-azabicyclo[4.1.0]heptane has been achieved from a chiral, nonracemic (6-hydroxymethyl)-2-piperidinone derivative. documentsdelivered.com This strategy involves an Eschenmoser coupling followed by ring closure to form the aziridine ring. documentsdelivered.com

Transition-metal-free approaches have also been developed for the synthesis of azabicyclo[4.1.0]heptane derivatives. An oxidative cyclopropanation of aza-1,6-enynes has been devised to produce functionalized azabicyclo[4.1.0]heptane-2,4,5-triones. rsc.org This method is notable for its operational simplicity and wide substrate scope. rsc.org Additionally, a catalyst-free synthesis of 3-azabicyclo[4.1.0]hepta-2,4-dienes has been reported from the reaction of N-propargylic β-enaminones and acetylene dicarboxylates. rsc.org

Diastereoselective syntheses have also been reported for related systems. For instance, a diastereoselective synthesis of a gem-dimethyl bicyclic [3.1.0] proline intermediate has been developed from a readily available insecticide ingredient. aurigeneservices.com This route leverages the existing stereochemistry of the starting material to control the formation of the bicyclic proline moiety. aurigeneservices.com

The following tables summarize key findings from the literature on the enantioselective and diastereoselective synthesis of related azabicyclo[4.1.0]heptane and heptene (B3026448) systems, which could potentially be adapted for the synthesis of this compound.

Table 1: Enantioselective Synthesis of Azabicyclo[4.1.0]heptene Derivatives via Rh-Catalyzed Cycloisomerization

EntrySubstrateCatalyst SystemProductYield (%)Enantiomeric Excess (ee %)
1Heteroatom-bridged 1,6-ene-ynamideRhodium/chiral dieneFunctionalized 3-azabicyclo[4.1.0]hepteneHighHigh

Data sourced from ResearchGate. researchgate.net

Table 2: Stereoselective Synthesis of Azabicyclo[4.1.0]heptane Derivatives

EntryMethodSubstrateProductKey Feature
1Stereoselective CyclopropanationUnsaturated δ-lactam2-Azabicyclo[4.1.0]heptaneStereochemical outcome dependent on catalyst and protecting groups. researchgate.net
2Eschenmoser coupling and ring closureProtected (6-hydroxymethyl)-2-piperidinoneBoth enantiomers of 1-azabicyclo[4.1.0]heptaneAccess to both enantiomers. documentsdelivered.com
3Transition-metal-free oxidative cyclopropanationAza-1,6-enyneAzabicyclo[4.1.0]heptane-2,4,5-trioneMild conditions, broad scope. rsc.org
4Catalyst-free reactionN-propargylic β-enaminone and acetylene dicarboxylate3-Azabicyclo[4.1.0]hepta-2,4-dieneCatalyst-free conditions. rsc.org

Table 3: Diastereoselective Synthesis of a Bicyclic [3.1.0] Proline Intermediate

EntryStarting MaterialKey TransformationProductDiastereoselectivity
1cis-cypermethric acidDiastereoselective construction of the proline moietygem-dimethyl bicyclic [3.1.0] proline intermediateHigh

Data sourced from a study on the synthesis of a boceprevir (B1684563) intermediate. aurigeneservices.com

These methodologies, while not directly applied to this compound, provide a strong foundation for the development of stereocontrolled routes to this specific target. Future work will likely focus on adapting these catalytic systems and reaction conditions to substrates that would lead to the desired this compound scaffold with high enantiomeric and diastereomeric purity.

Mechanistic Investigations of Chemical Transformations Involving 7 Azabicyclo 4.1.0 Hepta 2,4 Diene

Cycloaddition Reactions (e.g., [4+2] Cycloadditions, Diels-Alder Type)

The 7-azabicyclo[4.1.0]hepta-2,4-diene structure contains a conjugated diene system within its six-membered ring, making it a potential participant in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. wikipedia.org In this type of reaction, a conjugated diene reacts with a dienophile (typically an alkene or alkyne) to form a cyclohexene (B86901) ring. The reaction is a powerful tool for constructing six-membered rings with high stereocontrol. wikipedia.orgrsc.org

While specific examples detailing the use of this compound as a diene in Diels-Alder reactions are not extensively documented, its structural features suggest potential reactivity. The diene's electron density, influenced by the nitrogen atom, and the geometry of the bicyclic system would be critical factors in its reactivity towards various dienophiles. masterorganicchemistry.com Generally, Diels-Alder reactions can be accelerated by using Lewis acid catalysis. rsc.org

Research on related isomers has provided insight into cycloaddition pathways. For instance, 3-azabicyclo[4.1.0]hepta-2,4-dienes, which are constitutional isomers of the title compound, have been synthesized through catalyst- and base-free cascade reactions between N-propargylic β-enaminones and acetylenedicarboxylates. rsc.org This highlights the accessibility of the azabicyclo[4.1.0]heptadiene framework through complex cyclizations. Furthermore, the hetero-Diels-Alder reaction, where either the diene or dienophile contains a heteroatom, is a well-established variant used to synthesize heterocyclic compounds. wikipedia.orgmdpi.com

Table 1: Key Factors in Diels-Alder Reactivity
FactorDescriptionRelevance to this compound
Diene ConformationThe diene must be able to adopt an s-cis conformation for the reaction to occur.The diene in the six-membered ring is held in a fixed conformation, which may influence reactivity.
Electronic EffectsNormal demand reactions are favored between electron-rich dienes and electron-poor dienophiles. Inverse-demand reactions occur with electron-poor dienes and electron-rich dienophiles. wikipedia.orgThe nitrogen atom's electronic influence on the diene system is a key determinant of its reactivity profile.
StereoselectivityThe reaction is stereospecific, with the stereochemistry of the reactants being retained in the product. The "endo rule" often predicts the major diastereomer.Any cycloaddition would be expected to proceed with high stereochemical control.

Nucleophilic and Electrophilic Reactions

The aziridine (B145994) ring in this compound is a three-membered heterocycle analogous to an epoxide. researchgate.net The significant ring strain inherent in this moiety is a primary driving force for ring-opening reactions when subjected to nucleophilic attack. researchgate.netscholaris.ca The reactivity of the aziridine nitrogen depends on its substituent; electron-withdrawing groups activate the ring towards nucleophiles. nih.gov

Studies on the saturated analogue, 7-azabicyclo[4.1.0]heptane, provide a clear model for this reactivity. The aziridine ring can be activated by acids, such as trifluoromethanesulfonic (triflic) acid, which protonate the nitrogen and make the ring carbons more electrophilic. researchgate.net Following activation, various nucleophiles can induce ring-opening. For example, reaction with diphenylphosphine (B32561) yields trans-1-amino-2-diphenylphosphino cyclohexane (B81311). researchgate.net This regio- and stereospecificity, resulting in a trans product, is characteristic of an Sₙ2-type mechanism where the nucleophile attacks one of the carbon atoms, leading to inversion of configuration.

Similarly, the desymmetrization of meso-aziridines, such as N-picolinoyl-7-azabicyclo[4.1.0]heptane, has been achieved using fluoride (B91410) ions, generated from benzoyl fluoride and a hydrogen-bonding solvent, in the presence of a Lewis acid catalyst. ucla.edu This process yields valuable trans-β-fluoroamines enantioselectively. ucla.edu

Table 2: Examples of Nucleophilic Ring-Opening of the 7-Azabicyclo[4.1.0]heptane System
Substrate SystemActivating AgentNucleophileProduct TypeReference
7-Azabicyclo[4.1.0]heptaneTriflic AcidDiphenylphosphinetrans-2-Aminocyclohexylphosphine researchgate.net
7-Azabicyclo[4.1.0]heptane-Dimethylamine (B145610)trans-1-Amino-2-dimethylaminocyclohexane researchgate.net
N-Picolinoyl-7-azabicyclo[4.1.0]heptaneLewis Acid / HFIPFluoride (from PhCOF)trans-β-Fluoropiperidine derivative ucla.edu
1-Azoniabicyclo[4.1.0]heptane tosylate(Pre-activated)Various NucleophilesSubstituted piperidines and azepanes nih.gov

The this compound framework can be formed through the reaction of biological nucleophiles with highly reactive intermediates like arylnitrenium ions. figshare.comresearchgate.net Arylnitrenium ions are recognized as the ultimate carcinogenic metabolites of aromatic amines. researchgate.net

Detailed mechanistic studies have shown that the reaction of certain purine (B94841) nucleosides with N-aryl-N-acetylnitrenium ions can lead to unique adducts. figshare.com Specifically, the reaction of adenosine (B11128) with nitrenium ions derived from N-(sulfonatooxy)-N-acetyl-4-aminobiphenyl or N-(4-biphenylyl)-O-pivaloylhydroxylamine results in the formation of stable this compound derivatives. figshare.comcapes.gov.br

The proposed mechanism involves the initial electrophilic attack of the nitrenium ion. While guanosine (B1672433) typically reacts at the N-7 position followed by rearrangement to form a C-8 adduct, adenosine reacts differently to produce the azabicyclic structure. figshare.com This distinct reactivity with adenosine underscores how the structure of the nucleophile dictates the final product when reacting with potent electrophiles like nitrenium ions. figshare.comresearchgate.net

Photochemical Transformations and Photoisomerization Pathways

The photochemistry of this compound is intrinsically linked to the concept of valence tautomerism. This compound is the valence tautomer of 1H-azepine (often referred to as benzene-imine). This relationship is analogous to the well-known equilibrium between cycloheptatriene (B165957) and its bicyclic valence tautomer, norcaradiene. For many substituted systems, this interconversion can be induced photochemically or thermally. scribd.com

Irradiation of azepine derivatives can lead to the formation of bicyclic photoproducts. For example, the photolysis of N-carbomethoxyazepines yields 2-azabicyclo[3.2.0]hepta-3,6-dienes, which are considered primary photoproducts arising from a disrotatory cyclization of the excited azepine. researchgate.net While this leads to a different bicyclic system, it demonstrates the general principle of photo-induced valence isomerization in seven-membered nitrogen-containing rings.

Furthermore, photochemical rearrangements in related heterocyclic cage compounds are common. For instance, a photo-valence isomerization has been observed between 2-phenyl-1,3-oxazepine and 3-phenyl-2-oxa-4-azabicyclo[3.2.0]hepta-3,6-diene, where the direction of the reaction is dependent on the wavelength of light used. researchgate.net It is plausible that this compound could participate in similar photochemical pathways, potentially undergoing ring-opening to the corresponding azepine or rearranging to other isomeric structures under UV irradiation.

Free Radical Reaction Mechanisms Associated with Azabicyclic Systems

Free radical reactions are a cornerstone of organic synthesis, providing pathways for C-C bond formation and functional group transformations under mild conditions. bbhegdecollege.com These reactions proceed via intermediates with unpaired electrons and are typically characterized by initiation, propagation, and termination steps.

While specific free radical reactions involving this compound are not well-documented, the general reactivity of aziridines in radical processes can be considered. Aziridinyl radicals can be generated, and their stability and subsequent reaction pathways are of synthetic interest. The high s-character of the nitrogen lone pair in aziridines contributes to their unique stereoelectronic features, which could influence the behavior of an adjacent radical center. scholaris.ca

Reactions involving radicals often show high selectivity. For example, the stereoselectivity of additions to bicyclic alkenes can be used to probe whether a reaction proceeds via a free-radical or an ionic mechanism. researchgate.net In the context of the this compound system, potential radical reactions could include hydrogen atom abstraction from the allylic positions, addition of radicals to the diene system, or radical-mediated ring-opening of the strained aziridine moiety. The development of less toxic radical reagents has significantly expanded the scope and applicability of free radical chemistry in the synthesis of complex molecules. bbhegdecollege.com

Computational and Theoretical Studies on 7 Azabicyclo 4.1.0 Hepta 2,4 Diene

Ab Initio and Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Ab initio and Density Functional Theory (DFT) methods are powerful computational tools for investigating the geometric and electronic properties of molecules like 7-azabicyclo[4.1.0]hepta-2,4-diene, also known as benzene (B151609) imine. These calculations provide detailed insights into the molecule's structure, stability, and reactivity.

Computational studies have been employed to determine the ground state geometry of this compound and to analyze the transition states involved in its isomerization reactions. The bicyclic structure of this compound is a key feature, and its stability relative to its valence tautomer, 1H-azepine, is a subject of considerable interest.

Calculations at various levels of theory, including Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), have been used to optimize the geometries of these molecules. For instance, geometries optimized at the MP2/6-31G* level are often used as a basis for higher-level single-point energy calculations. rsc.org The inclusion of inner-shell orbitals during optimization has been found to have a negligible effect on the final geometries. rsc.org

Transition state analysis helps in understanding the energy barriers and pathways for reactions such as ring-opening and isomerization. For related bicyclo[4.1.0]heptadiene systems, computational studies have identified transition states for various thermal rearrangements. researchgate.net While specific transition state data for the parent this compound is not extensively detailed in the provided results, the methodologies are well-established for locating and characterizing these critical points on the potential energy surface. tdx.cat

Below is a table summarizing representative calculated geometric parameters for this compound, though specific values from the search results are limited. The data presented is illustrative of typical bond lengths and angles expected from DFT calculations.

ParameterAtom Pair/TripletCalculated Value ( illustrative)
Bond LengthC1-C61.50 Å
Bond LengthC1-N71.45 Å
Bond LengthC2=C31.35 Å
Bond LengthC4=C51.36 Å
Bond AngleC1-N7-C660.0°
Bond AngleH-C2-C3120.0°

This table is for illustrative purposes as specific geometric parameters for the ground state of the parent compound were not explicitly found in the search results.

The energetic landscape of this compound and its isomerization to 1H-azepine is a key area of computational investigation. The valence isomerization between the bicyclic norcaradiene form and the seven-membered cycloheptatriene (B165957) form is a well-known equilibrium in related carbocyclic systems. psu.eduresearchgate.net

Potential energy surface (PES) calculations reveal the intricate pathways connecting different isomers and the energy barriers that separate them. For some reactions, a single transition state can lead to multiple products through a phenomenon known as a post-transition state bifurcation. nih.govscispace.com This occurs when sequential transition states exist without an intermediate energy minimum, and the reaction selectivity is then governed by the shape of the PES and dynamic effects. nih.gov

Studies on related bicyclic systems have shown that isomerization can proceed through various pathways, including allowed conrotatory and forbidden disrotatory routes, each with different activation barriers. nih.gov The isomerization of this compound to 1H-azepine is thought to occur through a sequence of valence and endo-exo isomerism. researchgate.net Computational simulations can trace these reaction pathways and determine the associated energy changes. For instance, in the thermal isomerization of a related tricyclic system, activation barriers were calculated to be in the range of 31.3 to 37.5 kcal·mol⁻¹. nih.gov

The stability of the bicyclic form relative to the azepine is influenced by substituents. In the parent compound, 1H-azepine is generally the more stable isomer.

Computational methods can be used to calculate molecular orbitals and assess the degree of electron delocalization. researchgate.net In some bicyclic systems, the concept of σ-aromaticity has been explored, where delocalization occurs through σ-bonds. researchgate.net The analysis of nucleus-independent chemical shifts (NICS) is a common computational tool to evaluate the aromaticity of a ring system. Negative NICS values typically indicate aromatic character.

The delocalization of electrons plays a crucial role in the stability and reactivity of the molecule. researchgate.net In related systems, the nature and position of substituents can significantly impact the electronic distribution and properties such as tautomerism and acid-base behavior. researchgate.net For this compound, the nitrogen atom introduces a heteroatomic perturbation to the electronic system compared to its carbocyclic analog, norcaradiene.

Prediction and Validation of Spectroscopic Parameters

Computational chemistry provides a powerful means to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures and assignments.

DFT calculations are widely used to predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govmdpi.com Various combinations of density functionals and basis sets are employed for this purpose, and the results are often benchmarked against experimental data. rsc.orgmdpi.com

For this compound, also referred to as benzene imine, ¹³C NMR chemical shifts have been calculated at the HF/6-31+G**//HF/6-31G* level of theory. rsc.org The calculated relative chemical shifts are 27.3 ppm for C2 and C7, 127.0 ppm for C3 and C6, and 123.9 ppm for C4 and C5. rsc.org Generally, methods like Becke3LYP/6-31+G* with MP2/6-31G* geometries provide good agreement with experimental values, often with deviations of only 3-4 ppm. rsc.org

The following table presents the computationally predicted ¹³C NMR chemical shifts for this compound.

Carbon AtomCalculated Relative Chemical Shift (ppm)
C2, C727.3
C3, C6127.0
C4, C5123.9
Data from HF/6-31+G//HF/6-31G calculations. rsc.org*

While ¹H NMR chemical shifts can also be calculated, the smaller chemical shift range for protons makes these predictions inherently less precise. rsc.org Nevertheless, computational methods can aid in the assignment of proton resonances.

After a geometry optimization, a frequency calculation is typically performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). tdx.cat These calculated frequencies can then be used to simulate the IR spectrum. While specific vibrational frequency data for this compound were not found in the search results, this technique is a standard part of the computational chemist's toolkit for characterizing new or elusive molecules.

Advanced Quantum Chemical Methods Applied to Azabicyclo[4.1.0]hepta-2,4-diene Systems

The study of this compound, also known as benzene imine, and its valence isomerization to 1H-azepine, presents significant challenges for theoretical and computational chemistry. The subtle interplay of electronic effects, ring strain, and the potential for non-statistical dynamic effects necessitates the use of high-level, correlated ab initio methods beyond standard Density Functional Theory (DFT). Advanced quantum chemical methods such as Complete Active Space Self-Consistent Field (CASSCF), N-electron valence state second-order perturbation theory (CASPT2N), Configuration Interaction with Singles and Doubles (CISD), and Coupled Cluster theory with Singles, Doubles, and perturbative Triples (CCSD(T)) are essential for accurately describing the potential energy surfaces and reaction dynamics of such systems.

Recent research has focused on the intricate mechanism of the this compound ⇌ 1H-azepine isomerization. This process involves a complex interplay between the electrocyclic ring-opening of the bicyclic system and the inversion at the nitrogen atom. Quantum chemical and quasiclassical trajectory (QCT) simulations have been instrumental in dissecting this coupled reaction pathway. nih.govrsc.org These studies reveal that the isomerization proceeds through a sequential mechanism: a rate-limiting C1–C6 bond activation and ring expansion, followed by a rapid N-H inversion to yield the more stable exo-1H-azepine. nih.govrsc.org

The choice of computational method is critical for obtaining reliable results. For instance, in the photorearrangement of the related pyridazine (B1198779) N-oxide, many standard methods, including B3LYP and MP2, fail to even locate a stable minimum for the bicyclic intermediate, 1,2-diaza-7-oxa-bicyclo[4.1.0]hepta-2,4-diene. acs.org In contrast, methods like CCSD and CCSD(T) correctly predict a minimum, although the calculated activation energies for its ring-opening can be exceedingly small, highlighting the challenging nature of these potential energy surfaces. acs.org This underscores the necessity of employing multi-reference methods like CASSCF for systems with significant diradical character in transition states, and high-accuracy single-reference methods like CCSD(T) for reliable energetics.

For the parent carbocyclic analogue, bicyclo[4.1.0]hepta-2,4,6-triene, a range of high-level methods including SCF, CASSCF, CASPT2N, CISD, CCSD, and CCSD(T) have been utilized to study its rearrangement from phenylcarbene. nist.gov These studies confirm that the bicyclic triene exists in a very shallow potential energy well, with a calculated barrier of only 1-2 kcal/mol for its rearrangement to cycloheptatetraene, making it an elusive experimental target. nist.gov

Detailed Research Findings

A comprehensive study by Mandal et al. employed a combination of DFT and direct-dynamics simulations to investigate the valence isomerism of this compound (endo-1 ). nih.govrsc.orgresearchgate.net The calculations identified two primary mechanistic pathways for the formation of the thermodynamically most stable product, exo-1H-azepine (exo-2 ):

Process-I: Ring expansion of endo-1 to endo-1H-azepine (endo-2 ), followed by N-inversion to exo-2 .

Process-II: N-inversion of endo-1 to exo-1 , followed by ring expansion to exo-2 .

The Gibbs free energy barriers calculated at the ωB97X-D/6-311++G(d,p) level of theory show that Process-I is kinetically more favorable. rsc.org

Table 1: Calculated Gibbs Free Energy Barriers (ΔG‡) for the Isomerization of this compound (1a)

Reaction StepPathwayΔG‡ (kcal/mol)
Ring Expansionendo-1a → endo-2a 18.2
N-Inversionendo-2a → exo-2a 3.0
N-Inversionendo-1a → exo-1a 22.0
Ring Expansionexo-1a → exo-2a 22.9
Data sourced from Mandal et al. rsc.org

These findings indicate that the ring expansion occurs first, surmounting a barrier of 18.2 kcal/mol, followed by a much faster nitrogen inversion with a barrier of only 3.0 kcal/mol. rsc.org The alternative pathway, involving initial N-inversion, is significantly less favorable due to a higher initial barrier of 22.0 kcal/mol. rsc.org

Quasiclassical direct-MD simulations further revealed the dynamic nature of this process. The simulations showed that the endo-1H-azepine (endo-2 ) is a fleetingly stable intermediate with a survival time of approximately 50 femtoseconds before it converts to the more stable exo isomer. nih.govresearchgate.net

The closely related oxepine-benzene oxide equilibrium (where an oxygen atom replaces the N-H group) has also been studied with high-level methods. Calculations at the QCISD(T)/6-31G(d) level confirmed that the bicyclic form (benzene oxide) is the more stable isomer, though by a very narrow margin of 0.1 kcal/mol, with an interconversion barrier of 9.1 kcal/mol. beilstein-journals.org This highlights the sensitivity of the equilibrium to the specific heteroatom and the need for accurate computational approaches.

Table 2: Relative Stabilities of Azepine vs. 7-Azanorcaradiene Valence Isomers

SystemMethodΔE (kcal/mol) (Azepine - Azanorcaradiene)
Parent (NH)B3LYP/6-31G(d)-7.9
N-MethylDFTAzepine more stable
N-Methyl-N-OxideDFTAzanorcaradiene more stable
Data sourced from van der Veen et al. beilstein-journals.org and Fournier et al. nih.gov

As shown in Table 2, for the parent and N-methyl substituted systems, the monocyclic azepine form is significantly more stable than the bicyclic 7-azanorcaradiene (this compound). beilstein-journals.orgnih.gov However, computational studies predict a fascinating reversal of stability upon N-oxidation. For the N-methylazepine N-oxide, the bicyclic 7-azanorcaradiene N-oxide isomer is predicted to be the more stable form. nih.gov This reversal is attributed to changes in the electronic structure and aromaticity, which can be probed using criteria like Nucleus-Independent Chemical Shift (NICS). nih.gov

Applications of 7 Azabicyclo 4.1.0 Hepta 2,4 Diene in Complex Organic Synthesis

Role as Versatile Synthetic Intermediates and Chiral Building Blocks

While direct applications of enantiomerically pure 7-azabicyclo[4.1.0]hepta-2,4-diene are not extensively documented, the synthetic utility of the broader class of azabicyclic compounds as versatile intermediates and chiral building blocks is well-established. The saturated analogue, 7-azabicyclo[4.1.0]heptane, serves as a valuable precursor for chiral ligands and complex molecules. For instance, racemic trans-1-amino-2-dimethylaminocyclohexane, derived from the ring-opening of 7-azabicyclo[4.1.0]heptane, has been successfully resolved to yield enantiomerically pure diamines, which are crucial in asymmetric catalysis. researchgate.net

The potential for this compound to act as a chiral building block is significant, contingent on the development of methods for its enantioselective synthesis. The inherent strain and defined stereochemistry of the bicyclic aziridine (B145994) ring would allow for stereocontrolled transformations, making it a valuable synthon for the synthesis of complex, nitrogen-containing natural products and pharmaceuticals. The reactivity of the diene moiety further enhances its potential, offering multiple sites for functionalization.

Scaffold for the Construction of Diverse Nitrogen-Containing Polycyclic Systems

The unique structural and electronic properties of this compound make it a promising scaffold for the construction of diverse nitrogen-containing polycyclic systems. The diene component is primed for participation in cycloaddition reactions, such as the Diels-Alder reaction, which would allow for the rapid assembly of complex polycyclic frameworks. rsc.org Although direct examples with this compound are scarce, the reactivity of related systems provides a strong precedent. For instance, 7-azabicyclo[2.2.1]hepta-2,5-diene derivatives readily undergo cycloaddition reactions to furnish a variety of polycyclic structures. nih.gov

The aziridine ring can undergo various ring-opening and rearrangement reactions, providing access to a wide array of functionalized nitrogen-containing molecules. researchgate.net The combination of the diene and aziridine functionalities within the same molecule opens up possibilities for tandem reactions, where an initial cycloaddition could be followed by a ring-opening or rearrangement of the aziridine, leading to the formation of intricate molecular architectures in a single synthetic operation.

Table 1: Potential Cycloaddition Reactions of this compound

DienophilePotential Product Class
AlkynesBicyclic and tricyclic nitrogen-containing systems
AlkenesFused polycyclic systems
KetenesLactam-containing polycycles
IsocyanatesUrethane-fused polycycles

Precursors for Azepines and other Medium-Sized Nitrogen Heterocycles

One of the most well-documented roles of the this compound system is its function as a precursor to azepines and other medium-sized nitrogen heterocycles. This transformation is rooted in the concept of valence isomerism, where a dynamic equilibrium can exist between the bicyclic aziridine (referred to as a benzene (B151609) imine) and the monocyclic seven-membered azepine ring. thieme-connect.de

A notable example involves the synthesis of methyl 1H-azepine-1-carboxylate, where a this compound derivative is proposed as a key intermediate. The reaction proceeds through the electrocyclic ring-opening of the bicyclic system to furnish the thermodynamically more stable azepine ring. This strategy provides a valuable route to functionalized azepines, which are important structural motifs in many biologically active compounds.

The rearrangement of 3H-azepines has also been shown to proceed through a 3-azabicyclo[4.1.0]hepta-2,4-diene intermediate, highlighting the facile interconversion between these bicyclic and monocyclic systems. thieme-connect.de This inherent reactivity makes this compound a strategic starting material for accessing a variety of substituted azepines that might be difficult to synthesize through other methods.

Synthesis of Specialized Derivatives for Materials Science and Advanced Chemical Research

The application of this compound in materials science and advanced chemical research is an area that remains largely unexplored. However, the inherent properties of this compound suggest significant potential. The conjugated diene system, coupled with the nitrogen atom of the aziridine ring, could be exploited to create novel chromophores and fluorophores with interesting photophysical properties.

Furthermore, the ability to undergo polymerization, either through ring-opening of the aziridine or through reactions involving the diene, could lead to the development of novel nitrogen-containing polymers with unique thermal and electronic properties. The incorporation of this strained bicyclic unit into larger molecular frameworks could also be used to modulate the electronic and steric properties of functional materials. While direct experimental evidence is currently lacking, the fundamental reactivity of this compound suggests that it could be a valuable building block for the design and synthesis of next-generation organic materials.

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